2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazoloquinazoline core with benzylsulfanyl and trimethoxyphenyl substituents, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions. One common synthetic route includes the condensation of o-bromomethylphenylacetonitrile with arylcarbohydrazides, followed by cyclization to form the triazoloquinazoline core . The reaction conditions often require the use of condensing agents and specific temperature controls to ensure the desired product formation. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfanyl groups allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the triazoloquinazoline core, often using reducing agents like sodium borohydride.
Scientific Research Applications
2-(benzylsulfanyl)-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer and antimicrobial agent due to its unique structure and biological activity.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including anticancer and antimicrobial activities . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural similarities but differ in their substituents and specific biological activities . For example:
Triazolopyrimidine-2-sulfonamides: These compounds are known for their herbicidal activity and have been studied for their structure-activity relationships.
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-9-(2,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O4S/c1-31-19-13-21(33-3)20(32-2)12-16(19)23-22-17(10-7-11-18(22)30)26-24-27-25(28-29(23)24)34-14-15-8-5-4-6-9-15/h4-6,8-9,12-13,23H,7,10-11,14H2,1-3H3,(H,26,27,28) |
InChI Key |
UVKNGJFYEPCNQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.